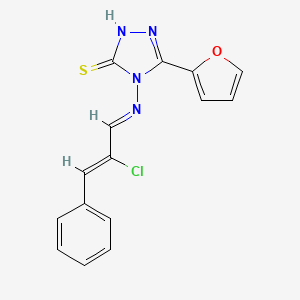
3-methyl-N-(2-methylpentan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(2-methylpentan-2-yl)aniline: is a sterically hindered secondary amine. This compound is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry. It is specifically used for the preparation of drug candidates containing hindered amine motifs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(2-methylpentan-2-yl)aniline can be achieved through innovative hydroamination methods. One such method involves the hydroamination of olefins with nitroarenes . This process typically requires specific catalysts and reaction conditions to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions: 3-methyl-N-(2-methylpentan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-methyl-N-(2-methylpentan-2-yl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and drug candidates.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(2-methylpentan-2-yl)aniline involves its interaction with specific molecular targets and pathways. As a sterically hindered amine, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- 3-(N-acetyl)-N-(2-methylpentan-2-yl)aniline
- 2-methyl-N-(3-methylpentan-2-yl)aniline
Comparison: 3-methyl-N-(2-methylpentan-2-yl)aniline is unique due to its specific steric hindrance and chemical structure, which provides distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable for applications requiring specific chemical and biological properties .
Propiedades
Fórmula molecular |
C13H21N |
|---|---|
Peso molecular |
191.31 g/mol |
Nombre IUPAC |
3-methyl-N-(2-methylpentan-2-yl)aniline |
InChI |
InChI=1S/C13H21N/c1-5-9-13(3,4)14-12-8-6-7-11(2)10-12/h6-8,10,14H,5,9H2,1-4H3 |
Clave InChI |
LWYUMIBLENTGQP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C)NC1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


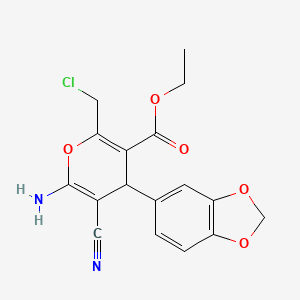
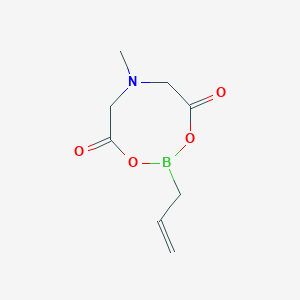

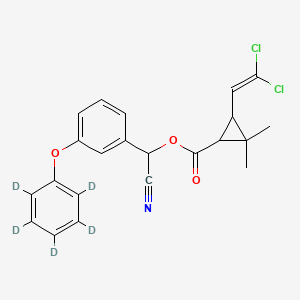
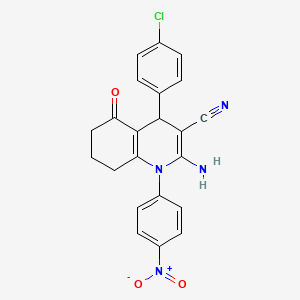
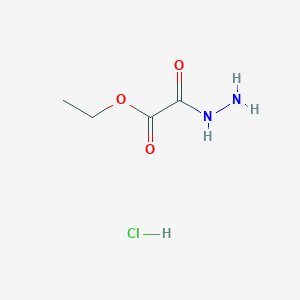

![3-(4-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]propanamide](/img/structure/B12053035.png)


![N-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12053046.png)

